Monensin sodium salt
Overview
Description
Sodium monensin is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine, particularly in ruminant animal feeds, due to its ability to improve feed efficiency and control coccidiosis . Sodium monensin is known for its ionophoric properties, which allow it to transport monovalent cations across lipid membranes .
Mechanism of Action
Target of Action
Monensin Sodium Salt, also known as Monensin Sodium, is a polyether antibiotic isolated from Streptomyces cinnamonensis . It primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . It also targets the PI3K/AKT signaling pathway in neuroblastoma cells .
Mode of Action
Monensin Sodium forms complexes with these monovalent cations and transports them across lipid membranes of cells in an electroneutral (non-depolarizing) exchange . This ionophoric ability explains its antibacterial properties . It also inhibits the activation and downstream signaling of the Epidermal Growth Factor Receptor (EGFR) .
Biochemical Pathways
Monensin Sodium affects several biochemical pathways. It plays an important role as a sodium-hydrogen (Na+/H+) antiporter . It also disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . In neuroblastoma cells, it exerts an antiproliferative effect by targeting the PI3K/AKT signaling pathway .
Pharmacokinetics
Monensin Sodium is soluble in methanol at 50 mg/mL, giving a clear colorless solution . It is virtually insoluble in water, but very soluble in organic solvents . It can be diluted into aqueous systems using a stock solution in ethanol or DMSO . The product is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures .
Result of Action
The transport of cations across lipid membranes disrupts the pH and sodium-potassium balance of cells, leading to its antibacterial properties . It also blocks glycoprotein secretion and inhibits the ability of High-Density Lipoprotein (HDL) to decrease cellular cholesterol esterification . In neuroblastoma cells, it exerts an antiproliferative effect .
Action Environment
Monensin Sodium is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures . Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Monensin Sodium . It has been found in surface waters at levels of high ecotoxicological risk to aquatic biota .
Biochemical Analysis
Biochemical Properties
Monensin sodium salt is an ionophore that mediates Na+/H+ exchange . It forms stable complexes with monovalent cations, thus rendering those ions soluble in organic solvents . This property allows this compound to transport these cations across lipid membranes of cells in an electroneutral manner . This ionophoric ability explains the antibacterial properties of not only parental this compound, but also its derivatives .
Cellular Effects
This compound has diverse biological actions. It exhibits antibacterial properties and modulates ion gradients and intracellular pH . It disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . This compound also elevates intracellular oxidative stress in prostate cancer cells as evidenced by increased generation of intracellular reactive oxygen species .
Molecular Mechanism
This compound functions as a Na+ ionophore by forming stable complexes with monovalent cations that are able to cross the plasma membrane . It plays an important role as an Na+/H+ antiporter . Recent studies have shown that this compound may transport sodium ion through the membrane in both electrogenic and electroneutral manner .
Temporal Effects in Laboratory Settings
This compound is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures . A 50 mM solution in absolute ethanol was reported to be stable if stored at -20°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in beef cattle, the most effective responses were observed during the first 79 days of Monensin supplementation, and when Monensin was included between 32 to 44 mg/kg of diet .
Metabolic Pathways
This compound disrupts the natural ion gradients such as Ca2+, Mg2+, K+ and Na+, and affects transmembrane ion transport . This transport between intracellular and extracellular spaces allows this compound to affect the pH and sodium-potassium balance of cells, leading to its antibacterial properties .
Transport and Distribution
This compound forms lipophilic complexes with monovalent cations to induce Na+ influx and H+/K+ efflux . This allows this compound to be transported and distributed within cells and tissues .
Subcellular Localization
This compound disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . This suggests that this compound may localize to the Golgi apparatus within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium monensin involves the fermentation of Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0, followed by extraction and purification processes . The compound is then crystallized to obtain sodium monensin in its pure form.
Industrial Production Methods: Industrial production of sodium monensin follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the high potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium monensin undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions .
Common Reagents and Conditions:
Complexation: Sodium monensin forms complexes with monovalent cations such as sodium, potassium, and lithium under neutral conditions.
Oxidation: Oxidative stress can induce the formation of reactive oxygen species in the presence of sodium monensin.
Substitution: Sodium monensin can react with thiocyanate to form heteronuclear complexes with metals like mercury and zinc.
Major Products:
Scientific Research Applications
Sodium monensin has a wide range of applications in scientific research:
Chemistry: Used in potentiometric and spectroscopic studies of alkali metal ion complexes.
Biology: Investigated for its role in inducing oxidative stress and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent against various pathogenic organisms.
Industry: Utilized in livestock farming to improve feed efficiency and control coccidiosis.
Comparison with Similar Compounds
Nigericin: Another polyether antibiotic with similar ionophoric properties.
Lasalocid A: A carboxylic ionophore used in veterinary medicine.
Maduramicin: An ionophore with anti-SARS-CoV-2 activity.
Uniqueness: Sodium monensin is unique due to its specific affinity for sodium ions and its ability to form stable complexes with monovalent cations . Its broad range of applications, from veterinary medicine to cancer research, highlights its versatility and importance in various fields .
Properties
CAS No. |
22373-78-0 |
---|---|
Molecular Formula |
C36H61NaO11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
sodium;4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-;/m0./s1 |
InChI Key |
XOIQMTLWECTKJL-FESQBSFOSA-M |
Isomeric SMILES |
CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C.[Na+] |
SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Color/Form |
Crystals |
17090-79-8 22373-78-0 |
|
Pictograms |
Acute Toxic |
Related CAS |
17090-79-8 (Parent) |
shelf_life |
Stable under recommended storage conditions. /Monensin sodium salt/ |
solubility |
In water, 3.0X10-3 mg/L at 25 °C (est) Slightly soluble in water Very soluble in organic solvents Soluble in nonpolar organic solvents |
Synonyms |
2-[5-Ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-β-methoxy-α,γ,2,8-tetramethyl-1,6-dioxaspiro[4.5]decane-7-butyric Acid Sodium; A 3823A; Coban; Rumensin; |
vapor_pressure |
5.2X10-23 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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